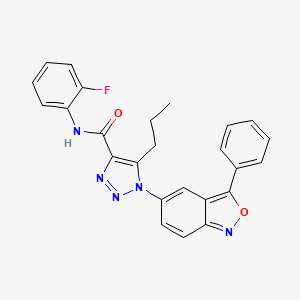
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a triazole ring fused with a benzoxazole moiety. Its molecular formula is C25H20FN5O2 with a molecular weight of 441.5 g/mol. The compound's structural complexity allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C25H20FN5O2 |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 1049119-15-4 |
Research indicates that compounds containing the triazole and benzoxazole scaffolds exhibit various biological activities, including:
- Antimicrobial Activity : Triazole derivatives are known for their ability to inhibit fungal growth by disrupting cell membrane integrity.
- Neuroprotective Effects : Some studies suggest that similar compounds can cross the blood-brain barrier (BBB) and provide neuroprotection by reducing oxidative stress and inflammation .
1. Anticancer Properties
Recent studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
2. Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by modulating key signaling pathways:
- NF-kB Pathway Inhibition : Preliminary data suggest that it inhibits the phosphorylation of P65 protein in the NF-kB pathway, which is crucial for inflammatory responses .
3. Neuroprotective Activity
The neuroprotective potential has been attributed to:
- Reduction of Reactive Oxygen Species (ROS) : The compound appears to decrease ROS levels, thereby protecting neurons from oxidative damage.
Case Studies
Several case studies highlight the efficacy of triazole-containing compounds in various biological contexts:
- Neuroprotection in Alzheimer’s Disease Models :
- Inhibition of Acetylcholinesterase (AChE) :
Research Findings
Recent literature emphasizes the broad spectrum of biological activities associated with triazole derivatives:
- Antioxidant Activity : Triazoles have been reported to exhibit significant antioxidant properties, contributing to their neuroprotective effects.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2/c1-2-8-22-23(25(32)27-21-12-7-6-11-19(21)26)28-30-31(22)17-13-14-20-18(15-17)24(33-29-20)16-9-4-3-5-10-16/h3-7,9-15H,2,8H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAHOJQOQQQMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













